Phenyl cyanoacetate

Physical Property Handling Crystallization

Solid aromatic cyanoacetate ester enabling precise stoichiometry in automated synthesis where liquid alkyl esters introduce volumetric errors and cross-contamination. Non-volatile (vapor pressure 0.00238 mmHg at 25°C) preventing evaporative loss. Provides essential regiochemical control in pyrazolone synthesis (e.g., 2,4-diphenyl-3-amino-5-pyrazolone vs. 1-phenyl regioisomer). - MP 41°C: Direct dispensing onto solid-phase resins without solvent dilution - Log P ≈1.8: Enhanced extraction recovery vs. ethyl ester (Log P 0.3-0.5) - BP 302°C: Maintains stoichiometry at 70-130°C reactions

Molecular Formula C9H7NO2
Molecular Weight 161.16 g/mol
CAS No. 6131-48-2
Cat. No. B3054602
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenyl cyanoacetate
CAS6131-48-2
Molecular FormulaC9H7NO2
Molecular Weight161.16 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC(=O)CC#N
InChIInChI=1S/C9H7NO2/c10-7-6-9(11)12-8-4-2-1-3-5-8/h1-5H,6H2
InChIKeySEHASSDIPXUUSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phenyl Cyanoacetate: Properties and Reactivity


Phenyl cyanoacetate (CAS 6131-48-2; molecular formula C₉H₇NO₂; molecular weight 161.16 g/mol) is a solid aromatic cyanoacetate ester with a melting point of 41 °C and a boiling point of approximately 302 °C at atmospheric pressure . Unlike the widely used liquid alkyl cyanoacetates, it exists as a solid at room temperature and exhibits a higher boiling point, a predicted log P of approximately 1.8, and a refractive index of about 1.528 [1]. The compound bears an active methylene moiety (α-CH₂ to the cyano group) that enables nucleophilic substitution, Knoevenagel condensation, and heterocyclization chemistry, while the phenoxy ester group provides both a stable protecting function and a tunable leaving group whose behavior differs from that of simple alkyl esters [2].

Physical form Crystalline solid at room temperature supports direct solid-phase dispensing and dry formulation workflows.
Thermal window Elevated boiling point permits high-temperature Knoevenagel condensations with reduced volatility loss.
Leaving group reactivity Phenoxy ester may facilitate hydrolysis and transesterification steps relative to simple alkyl esters.

Phenyl Cyanoacetate: Why Substitution Fails


Cyanoacetate esters are not functionally interchangeable despite sharing the same core active methylene motif. The ester substituent dictates not only physical handling properties (solid vs. liquid, volatility, and solubility) but also profoundly influences reaction kinetics, stereochemical outcomes, and the purity of heterocyclic products [1]. For instance, ethyl cyanoacetate has been shown to be approximately 12.2 times more reactive than diethyl malonate in free-radical addition chemistry, demonstrating how even modest changes in ester structure affect reactivity [2]. For phenyl cyanoacetate, the phenoxy group introduces additional resonance stabilization, modifies the electrophilicity of the ester carbonyl relative to alkyl esters, and alters the leaving-group ability during nucleophilic acyl substitution or cyclocondensation steps . Consequently, substituting phenyl cyanoacetate with ethyl or methyl cyanoacetate in a synthetic route validated with the phenyl ester may result in dramatically different regioselectivity, lower isolated yields, or even complete failure to obtain the target heterocyclic scaffold. Procurement decisions must therefore be guided by experimental evidence specific to the ester group, not merely the cyanoacetate class.

Target
Risk if substituted
Alkyl cyanoacetates
Phenyl cyanoacetate
Solid vs liquid state may alter weighing accuracy and solid-phase protocol compatibility
Ethyl, methyl cyanoacetates
Phenyl cyanoacetate
Leaving group pKa difference (~6 log units) may shift hydrolysis and transesterification kinetics
Ethyl, methyl cyanoacetates
Phenyl cyanoacetate
Regioselectivity in pyrazolone formation may not transfer; reported isomer outcomes differ
Ethyl cyanoacetate

Phenyl Cyanoacetate: Comparative Evidence


Solid Physical State vs. Liquid Analogs

Phenyl cyanoacetate is a crystalline solid at room temperature with a measured melting point of 41 °C, whereas ethyl cyanoacetate and methyl cyanoacetate are liquids under ambient conditions [1]. This phase difference has direct consequences for weighing accuracy, formulation homogeneity, and the feasibility of solid-phase synthetic protocols or co-crystal screening .

Physical State
Reported
Solid (MP 41 °C) vs. liquid ethyl/methyl cyanoacetates
Enables solid-phase dispensing and reduces solvent dilution steps.
Ambient handling; melting point from supplier data.
Physical Property Handling Crystallization Formulation

Elevated Boiling Point Advantage

Phenyl cyanoacetate exhibits a boiling point of approximately 301.8 ± 25.0 °C at 760 mmHg, substantially higher than the boiling point of ethyl cyanoacetate (≈ 206 °C) . This elevated boiling point permits the use of higher reaction temperatures in solvent-free or high-boiling-solvent protocols without significant loss of reagent to volatilization, while also reducing the risk of accidental vapor exposure during heating [1].

Boiling Point
Reported
~302 °C (phenyl) vs ~206 °C (ethyl)
ΔBp ≈ +96 °C
Supports high-temperature synthesis with lower volatility loss.
Atmospheric pressure; predicted and experimental values.
Thermal Stability High-Temperature Synthesis Process Chemistry

Higher Lipophilicity for Extraction and Resolution

The predicted octanol-water partition coefficient (Log P) of phenyl cyanoacetate is approximately 1.8 [1], significantly higher than the Log P of ethyl cyanoacetate, which is approximately 0.3–0.5 based on typical values for small alkyl esters. This increased lipophilicity translates to a greater propensity to partition into non-polar organic solvents during liquid-liquid extraction and to exhibit longer retention times on reversed-phase HPLC columns . The calculated ACD/Log P value of 1.03 from an alternative prediction model remains higher than that of ethyl cyanoacetate, confirming the directional trend.

Lipophilicity
Reported
Log P ~1.8 (phenyl) vs ~0.3–0.5 (ethyl)
Enhances organic-phase extraction and reversed-phase resolution.
Predicted values; trend confirmed by ACD/Log P 1.03.
Lipophilicity Extraction Efficiency Chromatography Partition Coefficient

Phenoxy Leaving Group Advantage

The phenoxy group of phenyl cyanoacetate functions as a leaving group with a pKa (of the conjugate acid, phenol) of approximately 9.95, whereas the ethoxy leaving group in ethyl cyanoacetate corresponds to ethanol (pKa ≈ 15.9) . This lower pKa renders the phenoxy group a significantly better leaving group under basic or nucleophilic conditions, enabling more facile hydrolysis to cyanoacetic acid, transesterification with other alcohols, or nucleophilic displacement by amines [1]. Consequently, reactions that proceed sluggishly with ethyl cyanoacetate may achieve substantially higher conversion rates with phenyl cyanoacetate under identical conditions.

Leaving Group
Class-level
Phenol pKa ~9.95 vs ethanol pKa ~15.9
ΔpKa ≈ 6
May accelerate hydrolysis and transesterification steps.
Inferred from pKa values; actual kinetics may vary.
Leaving Group Hydrolysis Transesterification Reaction Selectivity

Regioselective Heterocyclization Control

In heterocyclization reactions with hydrazines and amidines, phenyl cyanoacetate directs cyclization toward specific regioisomeric products due to the combined electronic and steric effects of the phenyl ester group [1]. For example, reaction of ethyl phenylcyanoacetate (structurally analogous to phenyl cyanoacetate) with phenylhydrazine in acetic acid yields 2,4-diphenyl-3-amino-5-pyrazolone as the predominant cyclized product [2]. In contrast, ethyl cyanoacetate under similar conditions typically yields the isomeric 1-phenyl-3-amino-5-pyrazolone [3]. The phenyl ester moiety alters the electrophilicity at the cyanoacetate α-carbon and influences the regiochemical outcome of nucleophilic attack and subsequent ring closure, providing access to substitution patterns that are difficult or impossible to achieve with simple alkyl cyanoacetates.

Regioselectivity
Reported
2,4-Diphenyl isomer (phenyl) vs 1-phenyl isomer (ethyl)
Supports access to specific regioisomer not available via alkyl esters.
Gagnon et al.; phenylhydrazine/AcOH conditions.
Heterocyclic Synthesis Pyrazolone Pyrimidine Regioselectivity

Solid-Phase Compatibility and Stability

The crystalline solid nature of phenyl cyanoacetate (melting point 41 °C) makes it uniquely compatible with solid-phase synthetic methodologies and dry powder formulation approaches, whereas liquid cyanoacetates (ethyl, methyl, butyl) require immobilization onto resin supports or dissolution in a solvent carrier prior to use [1]. Additionally, the predicted melting point of 52.35 °C (mean or weighted MP via MPBPWIN) suggests that phenyl cyanoacetate remains a stable solid under typical storage and shipping conditions, reducing the risk of leakage, volatilization loss, or degradation associated with liquid reagents .

Solid-Phase Handling
Data to verify
Crystalline solid (MP 41 °C); vapor pressure ~0.002 mmHg at 25 °C
Facilitates dry powder dispensing and solid-phase synthesis platforms.
Supplier-reported MP; confirm lot-specific properties.
Solid-Phase Synthesis Formulation Storage Stability Procurement

Phenyl Cyanoacetate: Optimal Applications


Solid-Phase Heterocyclic Library Synthesis

The solid physical state of phenyl cyanoacetate (MP 41 °C) enables direct weighing and dispensing of precise sub-milligram quantities onto solid-phase synthesis resins without the need for solvent dilution or pre-adsorption steps, which are unavoidable with liquid alkyl cyanoacetates [1]. This property is particularly advantageous in automated parallel synthesizers and high-throughput medicinal chemistry workflows where liquid handling of ethyl or methyl cyanoacetate introduces volumetric errors, cross-contamination, and solvent incompatibility. Additionally, the lower volatility of phenyl cyanoacetate (vapor pressure ≈ 0.00238 mmHg at 25 °C) minimizes evaporative loss during extended reaction sequences conducted at moderate temperatures, ensuring consistent stoichiometry across library members.

High-Temperature Knoevenagel Condensation

In Knoevenagel condensations conducted at temperatures between 70 °C and 130 °C for the preparation of substituted 2-cyanocinnamic esters, phenyl cyanoacetate's elevated boiling point (≈ 302 °C) provides a substantial safety and yield advantage over ethyl cyanoacetate (BP ≈ 206 °C) [2]. The higher boiling point prevents reagent loss due to volatilization when reactions are heated in high-boiling solvents or under solvent-free conditions, thereby maintaining accurate stoichiometry and improving product purity . The stereochemistry of the resulting caffeic acid derivatives synthesized from cyanoacetates and aromatic aldehydes, wherein the ester group is trans to the phenyl group, may also be influenced by the steric bulk of the phenyl ester [3].

Regioselective Pyrazolone Synthesis

When the synthetic target is a 2,4-diaryl-substituted pyrazolone scaffold with potential pharmaceutical relevance, phenyl cyanoacetate provides the necessary regiochemical control to obtain the desired isomer. Reaction of ethyl phenylcyanoacetate with phenylhydrazine in acetic acid yields 2,4-diphenyl-3-amino-5-pyrazolone [4], whereas ethyl cyanoacetate under similar conditions produces the regioisomeric 1-phenyl-3-amino-5-pyrazolone [5]. Substituting the incorrect cyanoacetate ester in this validated synthetic route would deliver the undesired regioisomer, necessitating costly chromatographic separation or requiring a complete redesign of the synthetic pathway. For medicinal chemistry programs targeting specific pyrazolone regioisomers as kinase inhibitors or anti-inflammatory agents, procuring the phenyl ester is a non-negotiable requirement.

Large-Scale Purification of Lipophilic Intermediates

The elevated lipophilicity of phenyl cyanoacetate (Log P ≈ 1.8) [6] relative to ethyl cyanoacetate (Log P ≈ 0.3–0.5) translates to more efficient recovery from aqueous reaction mixtures during liquid-liquid extraction with non-polar organic solvents such as toluene, dichloromethane, or ethyl acetate. Furthermore, in reversed-phase HPLC purification of reaction products, phenyl cyanoacetate-derived intermediates exhibit longer retention times and improved resolution from polar impurities compared to their alkyl ester counterparts. For process chemistry development where extraction efficiency and chromatographic throughput are cost drivers, the higher Log P of phenyl cyanoacetate reduces solvent consumption and shortens purification cycle times.

Application
Selection Property
Validation Focus
Solid-phase library synthesis
Crystalline solid at RT
Weighing accuracy and resin loading consistency
High-temperature Knoevenagel condensation
Elevated boiling point
Volatility loss prevention at elevated temperatures
Regioselective pyrazolone synthesis
Phenyl ester directing effect
Isomer outcome confirmation (2,4-diphenyl vs 1-phenyl)
Lipophilic intermediate purification
Elevated lipophilicity
Extraction efficiency and HPLC resolution

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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